molecular formula C7H4BrNS B1374275 7-Bromothieno[3,2-b]pyridine CAS No. 603305-89-1

7-Bromothieno[3,2-b]pyridine

Cat. No. B1374275
Key on ui cas rn: 603305-89-1
M. Wt: 214.08 g/mol
InChI Key: NLHODWKWTMTFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110580B2

Procedure details

Dissolve 7-bromo-thieno[3,2-b]pyridine (3.69 g, 17 mmol) in dry THF (20 mL) and cool to −78° C. Add n-BuLi (1.6 M in hexane, 21.2 mL, 34 mmol) slowly to the mixture at −78° C. and stir at −78° C. for 20 min. Add MeOH/H2O=1/1 (20 mL) and stir at room temperature for 1 h. Extract the reaction mixture with CH2Cl2. Wash the organic portion with saturated NaCl solution, dry over Na2SO4, and evaporate. Purify the resulting residue using silica gel chromatography, eluting with 100% hexane to hexane:ethyl acetate=10:1 to give the title compound (1.44 g, 62%). ES/MS m/z 136 (M+1)+.
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1/1
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[CH:9][S:10][C:3]=12.[Li]CCCC.CO.O>C1COCC1>[S:10]1[C:3]2[C:4](=[N:5][CH:6]=[CH:7][CH:2]=2)[CH:8]=[CH:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
BrC1=C2C(=NC=C1)C=CS2
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21.2 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O
Name
1/1
Quantity
20 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract the reaction mixture with CH2Cl2
WASH
Type
WASH
Details
Wash the organic portion with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
Purify the resulting residue
WASH
Type
WASH
Details
eluting with 100% hexane to hexane

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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